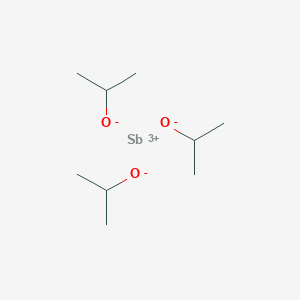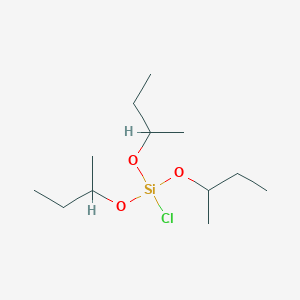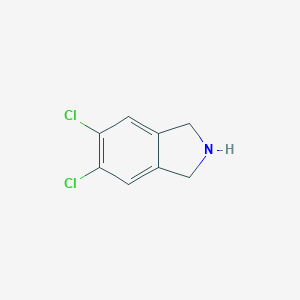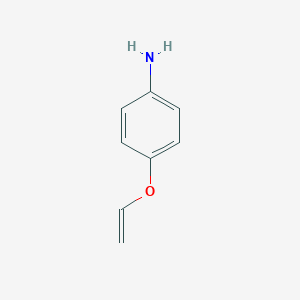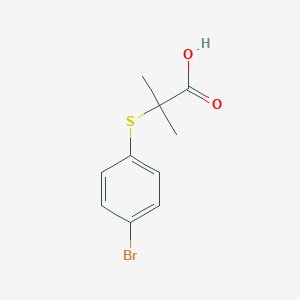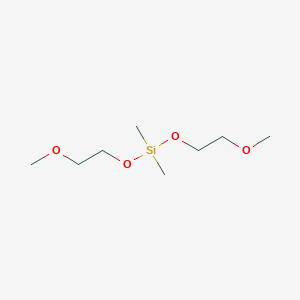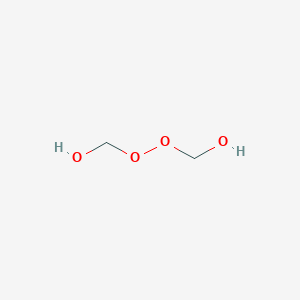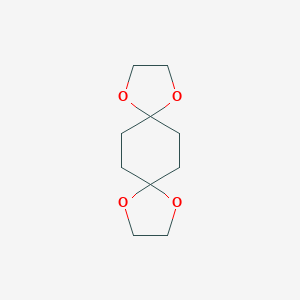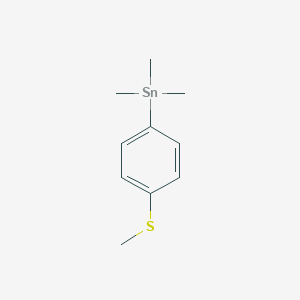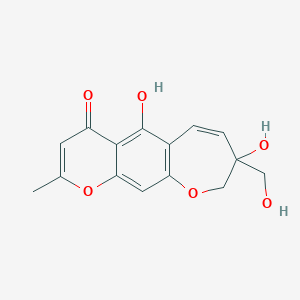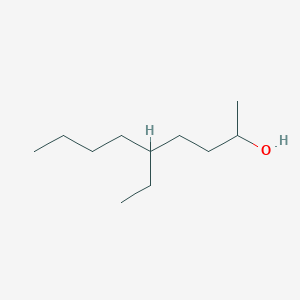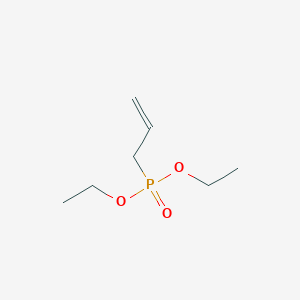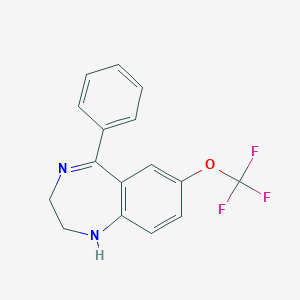
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of benzodiazepine derivatives and has a unique chemical structure that makes it a promising candidate for research.
Mechanism Of Action
The mechanism of action of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter receptor in the brain. The compound enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and other related symptoms.
Biochemical And Physiological Effects
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have anxiolytic effects by reducing anxiety-related behaviors in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- in lab experiments is its unique chemical structure, which makes it a promising candidate for research. The compound has shown promising results in various studies, and its potential applications in different fields make it an attractive target for further research. However, one of the limitations of using this compound is its high cost and limited availability. The synthesis of the compound is a complex process, and the yield and purity of the product can be affected by various factors, which can make it difficult to obtain sufficient quantities for research purposes.
Future Directions
There are various future directions for the research on 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy-. One of the potential applications of this compound is in the treatment of anxiety disorders. Further studies are needed to understand the mechanism of action of the compound and its potential use in treating anxiety-related symptoms. The compound has also shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential use in cancer therapy. In addition, the compound has been studied for its anti-inflammatory properties, and future studies can focus on understanding the underlying mechanisms and its potential use in treating inflammatory diseases. Overall, the unique chemical structure and potential applications of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- make it a promising compound for further research.
Conclusion:
In conclusion, 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is a chemical compound with various potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore the potential use of this compound in different fields and to understand its underlying mechanisms of action.
Synthesis Methods
The synthesis of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- involves the reaction of 2-amino-5-phenyl-3H-1,4-benzodiazepine with trifluoromethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and results in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification techniques.
Scientific Research Applications
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- has various potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been studied for its potential use in treating anxiety disorders.
properties
CAS RN |
19337-66-7 |
|---|---|
Product Name |
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- |
Molecular Formula |
C16H13F3N2O |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
5-phenyl-7-(trifluoromethoxy)-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)22-12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2 |
InChI Key |
PYWGKXMPEZETDF-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
Other CAS RN |
19337-66-7 |
synonyms |
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



